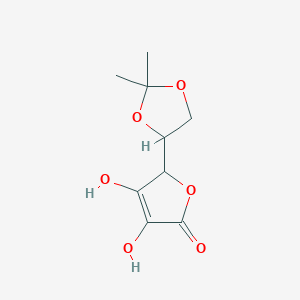

(+)-5,6-O-异丙基-L-抗坏血酸

描述

(+)-5,6-O-Isopropylidene-L-ascorbic acid, also known as (+)-5,6-O-Isopropylidene-L-ascorbic acid, is a useful research compound. Its molecular formula is C9H12O6 and its molecular weight is 216.189. The purity is usually 95%.

BenchChem offers high-quality (+)-5,6-O-Isopropylidene-L-ascorbic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-5,6-O-Isopropylidene-L-ascorbic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成:该化合物用于四酸衍生物和其他有机化合物的合成。Singh 等人 (2006) 报告了它与不同胺的反应,以中等收率形成某些衍生物 (Singh, Verma, Dwivedi, & Tripathi, 2006)。

结构研究和细胞抑制评估:它是合成结构多样的 L-抗坏血酸衍生物的前体。Gazivoda 等人 (2006) 合成了各种衍生物并评估了它们的细胞抑制作用 (Gazivoda 等人,2006)。

药物化学:它用于合成药理活性衍生物。Wimalasena 和 Mahindaratne (1994) 讨论了它在制备 2-C- 和 3-C-烯基化衍生物中的作用,这些衍生物在药物化学中具有应用 (Wimalasena & Mahindaratne, 1994)。

辐射化学:该化合物已被研究其对辐射诱导转化的影响。Brinkevich (2015) 探讨了它在特定条件下减少 γ-射线分解主要产物产率的作用 (Brinkevich, 2015)。

食品化学:Lalevée 等人 (2019) 研究了抗坏血酸衍生物(包括 (+)-5,6-O-异丙基-L-抗坏血酸)作为抗坏血酸的潜在替代品,以减少含花青素饮料中的颜色降解 (Lalevée 等人,2019)。

作用机制

Target of Action

As a derivative of l-ascorbic acid (vitamin c), it may share some of the same targets, such as enzymes involved in collagen synthesis and immune cells .

Mode of Action

It can donate electrons to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells and tissues .

Biochemical Pathways

L-ascorbic acid is involved in several biochemical pathways, including collagen synthesis, carnitine synthesis, and neurotransmitter synthesis. It also plays a role in immune function and the metabolism of cholesterol .

Pharmacokinetics

It is metabolized in the liver and excreted in the urine .

Result of Action

L-ascorbic acid is known to play a crucial role in the synthesis of collagen, a protein that provides structure and strength to tissues. It also acts as an antioxidant, neutralizing harmful free radicals and reducing oxidative stress .

Action Environment

Factors such as temperature, ph, and light exposure can affect the stability and efficacy of many compounds, including l-ascorbic acid .

属性

IUPAC Name |

(2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4,7,10-11H,3H2,1-2H3/t4-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXUQBFHDHCZAD-MHTLYPKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(=C(C(=O)O2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)[C@@H]2C(=C(C(=O)O2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

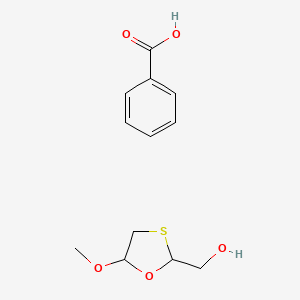

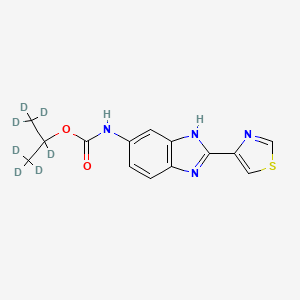

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-4-methoxybenzenesulfonic Acid](/img/structure/B569079.png)

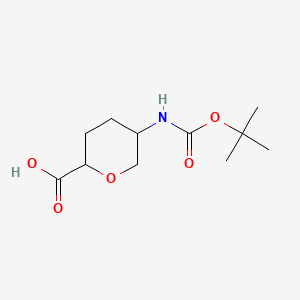

![2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-diMethylethoxy)carbonyl]aMino]-D-threo-hexonic Acid](/img/structure/B569080.png)

![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)